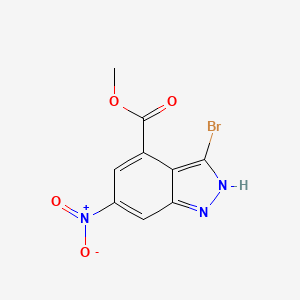

Methyl 2-(3-bromophenyl)-2-methylpropanoate

Übersicht

Beschreibung

“Methyl 2-(3-bromophenyl)-2-methylpropanoate” is a chemical compound with the CAS Number: 80622-53-3 . It has a molecular weight of 243.1 . The compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

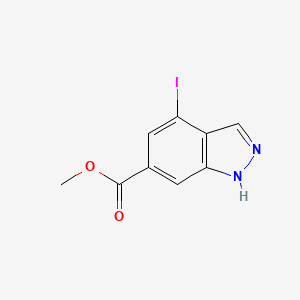

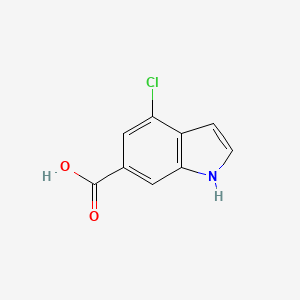

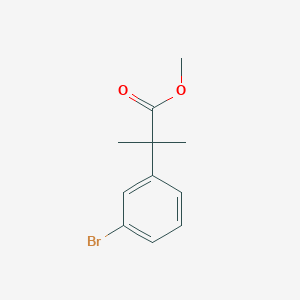

The InChI code for this compound is 1S/C10H11BrO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

“Methyl 2-(3-bromophenyl)-2-methylpropanoate” is a liquid at room temperature . It has a molecular weight of 243.1 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the available sources .Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure

- Methyl 2-(3-bromophenyl)-2-methylpropanoate has been used in the synthesis of novel N-(α-bromoacyl)-α-amino esters. These compounds, including derivatives of methyl 2-(3-bromophenyl)-2-methylpropanoate, were investigated for their cytotoxicity, antiinflammatory, and antibacterial activity. Notably, they exhibited low cytotoxicity and lack of antibacterial and anti-inflammatory activity at tested concentrations, making them potentially suitable for incorporation in prodrugs (Yancheva et al., 2015).

Chemical Reactions and Stereochemistry

- In another study, the compound was involved in the Reformatsky reaction with 2-phenylpropanal, leading to the formation of diastereomeric methyl 3-hydroxy-2-methyl-4-phenylvalerates. This study was significant for understanding the stereochemistry of nucleophilic addition reactions (MatsumotoTakashi & FukuiKenji, 1972).

Planar Structure Analysis

- A study on 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile, a structurally related compound, revealed a planar structure except for the methyl H atoms. This research contributes to our understanding of the molecular configurations and electronic properties of such compounds (Kang, 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 2-(3-bromophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBCOZQPDZZCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647276 | |

| Record name | Methyl 2-(3-bromophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-bromophenyl)-2-methylpropanoate | |

CAS RN |

251458-15-8 | |

| Record name | Methyl 2-(3-bromophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.